molecular formula C17H18BrNO3S B12135944 4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate

4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate

Cat. No.: B12135944
M. Wt: 396.3 g/mol
InChI Key: AVQSNKASFVVGSE-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate is a synthetic organic compound that belongs to the class of sulfonate esters. It features a bromophenyl group and a tetrahydroisoquinoline moiety, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which allow it to participate in diverse chemical reactions and exhibit a range of biological activities.

Properties

Molecular Formula

C17H18BrNO3S

Molecular Weight

396.3 g/mol

IUPAC Name

(4-bromophenyl) 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanesulfonate

InChI

InChI=1S/C17H18BrNO3S/c18-16-5-7-17(8-6-16)22-23(20,21)12-11-19-10-9-14-3-1-2-4-15(14)13-19/h1-8H,9-13H2

InChI Key

AVQSNKASFVVGSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCS(=O)(=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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